molecular formula N2 B1354034 Nitrogen-15N2 CAS No. 29817-79-6

Nitrogen-15N2

Cat. No. B1354034
CAS RN: 29817-79-6
M. Wt: 30.000218 g/mol
InChI Key: IJGRMHOSHXDMSA-ZDOIIHCHSA-N
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Patent
US05646170

Procedure details

Carbonyldiimidazole (5.74 g, 0.035 mol) was added to a solution of the 2-dodecyltetrazole acetic acid (10.0 g, 0.034 mol) obtained in (c) above in dry THF (100 mL) under an inert atmosphere (N2). The mixture was stirred at room temperature for 30 minutes, then 2,6-diisopropylaniline (6.7 mL, 0.038 mol) was added in one portion. The resulting solution was stirred for 3 days at room temperature, concentrated in vacuo, taken up in dichloromethane (200 mL), washed with water (100 mL) and brine (100 mL), and dried over Na2SO4. The dried solution was filtered, concentrated, and chromatographed on silica gel, eluting with 15% ethyl acetate in hexanes to give 10.6 g, 68% of the title compound as an off-white solid, mp 75°-79° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step Two
Name
2-dodecyltetrazole acetic acid
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:13]([N:25]1[N:29]=[N:28][C:27]([CH2:30][C:31]([OH:33])=[O:32])=[N:26]1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1>[CH2:13]([N:25]1[N:29]=[N:28][C:27]([CH2:30][C:31]([OH:33])=[O:32])=[N:26]1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[N:25]#[N:26]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.74 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
2-dodecyltetrazole acetic acid
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N1N=C(N=N1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1N=C(N=N1)CC(=O)O
Name
Type
product
Smiles
N#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.